molecular formula C17H18INO2 B3668999 N-(4-iodophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(4-iodophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B3668999
M. Wt: 395.23 g/mol
InChI Key: PMLLPBFDKMBIHV-UHFFFAOYSA-N
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Description

“N-(4-iodophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide” is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-iodophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide” typically involves the following steps:

    Formation of the Iodophenyl Intermediate: The iodophenyl group can be introduced via iodination of a phenyl precursor using iodine and an oxidizing agent such as nitric acid.

    Formation of the Phenoxy Intermediate: The phenoxy group can be synthesized by reacting a phenol derivative with an alkyl halide under basic conditions.

    Coupling Reaction: The iodophenyl and phenoxy intermediates are then coupled using a suitable coupling agent such as a palladium catalyst in the presence of a base to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(4-iodophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the iodine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(4-iodophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
  • N-(4-chlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
  • N-(4-fluorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Uniqueness

“N-(4-iodophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide” is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine can influence the compound’s interactions with other molecules and its overall behavior in various applications.

Properties

IUPAC Name

N-(4-iodophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-12(2)13-3-9-16(10-4-13)21-11-17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLLPBFDKMBIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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